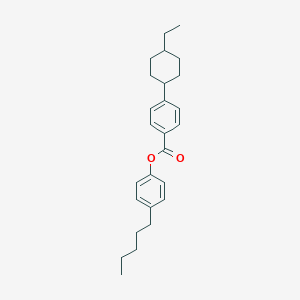

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

Übersicht

Beschreibung

Pyrenophorol is a sixteen-membered diolide, a type of macrodiolide, which is a class of natural products isolated from various fungi and marine sponges. It was first isolated from the fungus Byssochlamys nivea and has since been found in other fungi such as Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species . Pyrenophorol exhibits a range of biological activities, including antifungal, antihelmintic, and phytotoxic properties .

Vorbereitungsmethoden

Die Synthese von Pyrenophorol umfasst mehrere Schlüsselschritte. Eine effiziente Methode ist die stereoselektive Synthese des Makrodilactons von Pyrenophorol, die in 12 Schritten mit einer Gesamtausbeute von 8,3% aus kommerziell erhältlichem (S)-Ethyllactat durchgeführt wurde . Diese Synthese verwendet ein Oxidations-Reduktions-Protokoll und eine Cyclodimerisierung unter Mitsunobu-Reaktionsbedingungen als Schlüsselschritte . Eine andere Methode beinhaltet die Verwendung von chiralen Bausteinen wie (R,R)-Diepoxid und hydrolytischer kinetischer Auflösung, die von Jacobson entwickelt wurde .

Analyse Chemischer Reaktionen

Pyrenophorol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pyrenophorol kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Pyrenophorol vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Pyrenophorol-Molekül einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Liquid Crystals

One of the primary applications of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is in the field of liquid crystals . Its structural characteristics make it suitable for use in liquid crystal displays (LCDs). Liquid crystals are known for their ability to change orientation under an electric field, which is essential for display technologies. The compound's specific properties can enhance the performance of LCDs by improving response times and thermal stability.

Materials Science

In materials science , this compound can serve as a precursor for synthesizing novel materials with tailored properties. Its reactivity allows for modifications that can lead to materials with specific mechanical, thermal, or optical characteristics. Research indicates that compounds with similar structures often exhibit unique interactions with polymers, potentially leading to advanced composite materials.

Pharmaceutical Applications

While specific biological activity data on this compound is limited, compounds within similar structural classes have shown a range of biological activities. This compound may be explored for its potential as:

- Pharmaceutical intermediates : It could play a role in synthesizing active pharmaceutical ingredients (APIs) due to its structural versatility.

- Biological activity studies : Its interactions with enzymes and receptors could be investigated further to uncover potential therapeutic effects.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and alcohols. This method allows for efficient production while maintaining structural integrity. The compound's chemical reactivity includes:

- Oxidation : Leading to quinones and other oxidized derivatives.

- Reduction : Forming reduced amine derivatives.

- Substitution reactions : Potentially yielding halogenated or nitrated derivatives.

These reactions are crucial for modifying the compound for specific applications or studying its behavior in different chemical environments .

Case Studies and Research Findings

While direct case studies on this compound are scarce, insights can be drawn from related research:

- Antimalarial Activity : Studies on thiazole derivatives indicate that modifications in similar structures can enhance biological potency.

- Cytotoxicity Studies : Related compounds have demonstrated low cytotoxicity in mammalian cell lines, suggesting favorable safety profiles for further exploration.

These findings highlight the importance of structural modifications in achieving desired biological effects and underscore the potential applications of this compound in medicinal chemistry .

Wirkmechanismus

The mechanism of action of pyrenophorol involves its interaction with specific molecular targets and pathways. It inhibits human topoisomerase II alpha at certain concentrations, which affects DNA replication and cell division . Additionally, pyrenophorol induces leaf necrosis and chlorophyll retention in plants, which contributes to its phytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Pyrenophorol ist Teil einer Gruppe von Makrodioliden, zu denen ähnliche Verbindungen gehören wie:

Pyrenophorin: Ein weiteres sechzehn-gliedriges Diolid mit ähnlichen antifungiziden und antihelminthischen Eigenschaften.

Tetrahydropyrenophorol: Ein Derivat von Pyrenophorol mit reduzierten Doppelbindungen.

Vermiculin: Ein Makrodiolid mit starker antifungizider Aktivität.

Colletodiol: Ein heterodimeres Makrodiolid mit antifungiziden Eigenschaften.

Grahamimycin A1: Ein weiteres heterodimeres Makrodiolid mit biologischer Aktivität.

Die Einzigartigkeit von Pyrenophorol liegt in seiner spezifischen Stereochemie und der Bandbreite an biologischen Aktivitäten, die es zeigt, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Biologische Aktivität

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is an organic compound with the molecular formula and a molecular weight of approximately 378.55 g/mol. It belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a pentylphenyl group and a trans-4-ethylcyclohexyl moiety, contributing to its unique properties and potential applications in materials science and pharmaceuticals. While specific biological activity data on this compound is limited, understanding its interactions and potential effects in biological systems is crucial for its application.

Chemical Structure

The structural representation of this compound can be illustrated as follows:

This structure allows for various chemical interactions typical of esters, which may influence its biological activity.

Potential Biological Activities

Although direct studies on the biological activity of this compound are sparse, compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Antimicrobial Activity : Esters similar to this compound may possess antimicrobial properties due to their ability to disrupt microbial membranes.

- Antioxidant Properties : Compounds with phenolic structures can act as antioxidants, scavenging free radicals and preventing oxidative damage.

- Hormonal Activity : Certain benzoate derivatives have been studied for their potential endocrine-disrupting effects, influencing hormonal pathways.

Synthesis

The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and alcohols. A common synthetic route includes:

- Preparation of Benzoic Acid Derivative : Reacting benzoic acid with appropriate alcohols.

- Esterification Reaction : Using acid catalysts under controlled conditions to form the ester.

This method allows for efficient production while maintaining the structural integrity of the compound.

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. Potential interactions may include:

- Protein Binding : Investigating how this compound binds to proteins can reveal insights into its mechanism of action.

- Cellular Uptake : Studies on how the compound is absorbed by cells can help determine its bioavailability and efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |

|---|---|---|---|

| 4-Pentylphenyl 4-propylbenzoate | 310.43 g/mol | Nematic liquid crystal used in LCDs | |

| Ethyl benzoate | 150.18 g/mol | Commonly used as a solvent and fragrance | |

| Benzyl acetate | 150.18 g/mol | Used in flavoring and perfumery |

This table highlights how slight variations in structure can lead to significant differences in properties and applications.

Eigenschaften

IUPAC Name |

(4-pentylphenyl) 4-(4-ethylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O2/c1-3-5-6-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTGOKYXHMLIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633049 | |

| Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122230-64-2 | |

| Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.